![molecular formula C19H31NO5S B12560464 [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate CAS No. 142642-37-3](/img/structure/B12560464.png)
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate is a chemical compound with the molecular formula C19H31NO5S and a molecular weight of 385.518 g/mol . This compound is characterized by its unique structure, which includes a phenyl ring substituted with two isopropyl groups and a hexoxysulfonylcarbamate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the functionalization of the phenyl ring, followed by the introduction of the hexoxysulfonylcarbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl ring and carbamate moiety can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate can be compared with other similar compounds, such as:
[2,6-di(propan-2-yl)phenyl]azanide, ytterbium: This compound has a similar phenyl ring structure but different functional groups.
Pinacol boronic esters: These compounds are used in organic synthesis and have different chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties
Properties
CAS No. |
142642-37-3 |
|---|---|
Molecular Formula |
C19H31NO5S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate |
InChI |
InChI=1S/C19H31NO5S/c1-6-7-8-9-13-24-26(22,23)20-19(21)25-18-16(14(2)3)11-10-12-17(18)15(4)5/h10-12,14-15H,6-9,13H2,1-5H3,(H,20,21) |
InChI Key |
RBKRJXIODYDENI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOS(=O)(=O)NC(=O)OC1=C(C=CC=C1C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
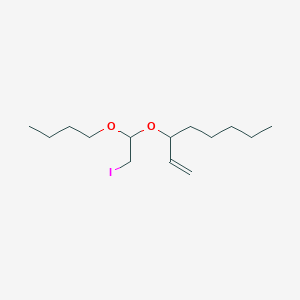
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
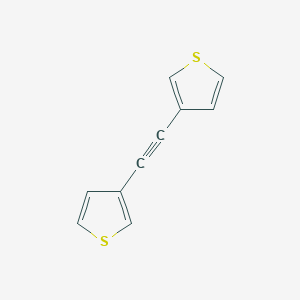
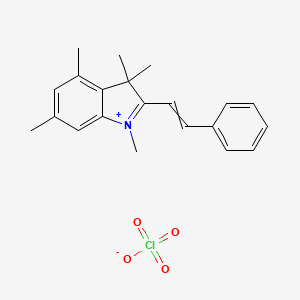
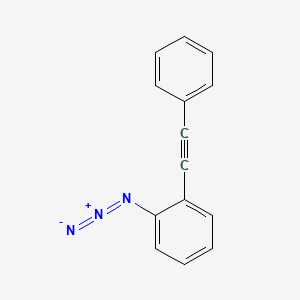
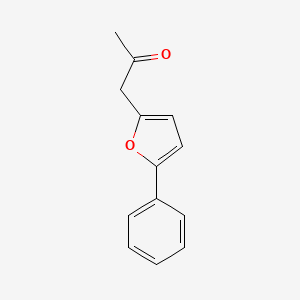
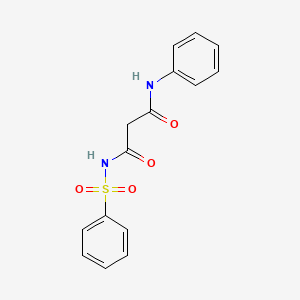
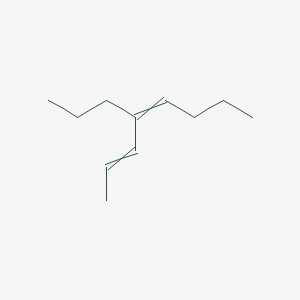
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
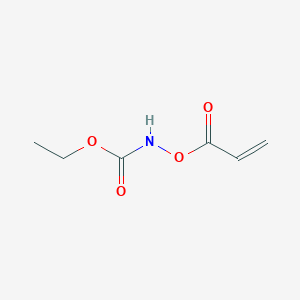
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
